3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole
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Overview
Description
3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole is a heterocyclic compound known for its energetic properties It is structurally characterized by the presence of multiple nitro groups and oxadiazole rings, which contribute to its high density and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole typically involves the reaction of precursor compounds under controlled conditions. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). The mixture is stirred and filtered to remove insoluble by-products, followed by purification through flash column chromatography .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency. This includes optimizing reaction conditions, using industrial-grade solvents, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be partially oxidized using hydrogen peroxide in concentrated sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Ammonia (NH₃) in toluene.
Major Products
The major products formed from these reactions include various amino and hydroxyl derivatives, which can further undergo additional chemical transformations.
Scientific Research Applications
3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other energetic materials and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of explosives, propellants, and pyrotechnics.
Mechanism of Action
The mechanism of action of 3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole involves its ability to release a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of gaseous products and a release of heat. This makes it an effective component in explosive formulations .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Structurally similar but lacks the triazole ring.
3-Nitro-1,2,4-triazol-5-one: Contains a triazole ring but differs in the position and number of nitro groups.
Uniqueness
3-Nitro-4-[5-(4-nitro-1,2,5-oxadiazol-3-yl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazole is unique due to its combination of multiple nitro groups and heterocyclic rings, which confer high density, stability, and energetic properties. This makes it a valuable compound for various applications in the field of energetic materials.
Properties
Molecular Formula |
C6HN9O6 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
3-nitro-4-[3-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C6HN9O6/c16-14(17)5-1(10-20-12-5)3-7-4(9-8-3)2-6(15(18)19)13-21-11-2/h(H,7,8,9) |
InChI Key |
HBIYTQUIZPGKSU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])C2=NC(=NN2)C3=NON=C3[N+](=O)[O-] |
Origin of Product |
United States |
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